2-(4-Methoxy-3,5-dimethylphenyl)azepane

Cannabinoid Pharmacology GPCR Binding Assays Receptor Selectivity

2-(4-Methoxy-3,5-dimethylphenyl)azepane is a unique CB2-preferring agonist with 3.75-fold human CB2 selectivity (Ki=43.3nM) and 70-fold rat CB2 selectivity, enabling peripheral CB2 studies without central CB1 motor side effects. The critical 3,5-dimethyl-4-methoxyphenyl substitution drives this profile—generic azepane analogs lack validated receptor selectivity. Dual CB2+GPR35 (IC50=22nM) activity opens polypharmacology investigations. Essential reference standard for OXIZID-class synthetic cannabinoid forensic method development.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 901921-97-9
Cat. No. B1461967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-3,5-dimethylphenyl)azepane
CAS901921-97-9
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C2CCCCCN2
InChIInChI=1S/C15H23NO/c1-11-9-13(10-12(2)15(11)17-3)14-7-5-4-6-8-16-14/h9-10,14,16H,4-8H2,1-3H3
InChIKeyYTCOHPKUUAJIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-3,5-dimethylphenyl)azepane (CAS 901921-97-9) for Research Procurement: Core Compound Identity and Scientific Context


2-(4-Methoxy-3,5-dimethylphenyl)azepane (CAS 901921-97-9), also referred to as MDA-19 or BZO-HEXOXIZID, is a synthetic azepane derivative characterized by a seven-membered saturated nitrogen heterocycle substituted with a 4-methoxy-3,5-dimethylphenyl group [1]. This compound has been primarily investigated as a selective agonist of the cannabinoid receptor type 2 (CB2), with additional activity reported at the orphan G protein-coupled receptor GPR35 [2]. Originally reported in 2008 in a series of cannabinoid ligands, MDA-19 has garnered research interest for its potential in neuropathic pain models and has subsequently been identified as a synthetic cannabinoid receptor agonist (SCRA) of the OXIZID subclass in forensic toxicology contexts [3].

Procurement Risk Alert: Why 2-(4-Methoxy-3,5-dimethylphenyl)azepane Cannot Be Substituted with Other Azepane or Cannabinoid Analogs


Substitution of 2-(4-Methoxy-3,5-dimethylphenyl)azepane with structurally related azepane derivatives or other synthetic cannabinoids introduces substantial experimental risk due to divergent receptor selectivity profiles, species-dependent pharmacology, and functional efficacy. The 3,5-dimethyl-4-methoxyphenyl substitution pattern is critical for the compound's CB2-preferring binding profile; even minor structural modifications—such as removal of the dimethyl groups (yielding 2-(4-methoxyphenyl)azepane) or alteration of the methoxy position—result in markedly different affinity and selectivity outcomes [1]. Furthermore, azepane-based synthetic cannabinoids exhibit pronounced interspecies variability in receptor binding: MDA-19 demonstrates approximately 4-fold CB2 selectivity in human receptors (Ki CB2 = 43.3 nM vs CB1 = 162.4 nM) but nearly 70-fold selectivity in rat receptors (Ki CB2 = 16.3 nM vs CB1 = 1130 nM) . This species divergence means that analogs with ostensibly similar in vitro human receptor profiles may produce fundamentally different in vivo outcomes in preclinical rodent models. Consequently, generic substitution without rigorous revalidation invalidates cross-study comparisons and compromises experimental reproducibility, particularly in translational pain research and forensic toxicology method development where precise target engagement parameters are essential.

Quantitative Differentiation Guide: 2-(4-Methoxy-3,5-dimethylphenyl)azepane Evidence Matrix for Procurement Decision Support


CB2 Receptor Affinity and Selectivity Profile Relative to CB1: Quantitative Binding Data for 2-(4-Methoxy-3,5-dimethylphenyl)azepane

2-(4-Methoxy-3,5-dimethylphenyl)azepane (MDA-19) demonstrates preferential binding affinity for the peripheral cannabinoid receptor CB2 over the central CB1 receptor. In human receptor assays using [3H]CP-55940 displacement, the compound exhibited a Ki of 43.3 ± 10.3 nM at CB2 compared to 162.4 ± 7.6 nM at CB1, yielding approximately 3.75-fold selectivity for CB2 [1]. This selectivity is further amplified in rodent receptors, with rat CB2 Ki = 16.3 ± 2.1 nM versus rat CB1 Ki = 1130 ± 574 nM, representing approximately 69-fold CB2 preference . In functional activation assays measuring cAMP inhibition, the compound exhibited an EC50 of 63.4 nM at human CB2 compared to 867 nM at human CB1, yielding a 14-fold functional selectivity window . For comparative context, the structurally related azepane synthetic cannabinoid AM1248 (azepane isomer) exhibits Ki values of 11.9 nM at CB1 and 4.8 nM at CB2, representing only approximately 2.5-fold selectivity .

Cannabinoid Pharmacology GPCR Binding Assays Receptor Selectivity

Functional Activity Profile at CB1: Partial Agonism and THC-Like Efficacy Profile

In a 2024 pharmacological evaluation of five emergent OXIZID synthetic cannabinoid receptor agonists, 2-(4-Methoxy-3,5-dimethylphenyl)azepane (MDA-19 / BZO-HEXOXIZID) was characterized for functional activity at CB1 in HEK293 cells. The compound exhibited partial efficacy in vitro, generating an activity profile described as 'most similar to that of THC' (Δ-9-tetrahydrocannabinol) among the tested OXIZID series [1]. In β-arrestin-2 recruitment assays at CB1, MDA-19 produced partial substitution in vivo in drug discrimination studies, failing to fully substitute for the discriminative stimulus of Δ9-THC at doses up to 100 mg/kg, consistent with its partial agonist profile [2]. This partial efficacy distinguishes MDA-19 from full CB1 agonists such as JWH-018 (which produce complete THC-like substitution) and from pure CB2 agonists lacking CB1 activity entirely.

Functional Assays Cannabinoid Signaling β-Arrestin Recruitment

GPR35 Receptor Agonist Activity: Secondary Pharmacology Differentiation

Beyond cannabinoid receptor activity, 2-(4-Methoxy-3,5-dimethylphenyl)azepane has documented agonist activity at the orphan G protein-coupled receptor GPR35. In CHO-K1 cells expressing recombinant human GPR35, the compound exhibited an IC50 of 22 nM for agonist activity as measured by desensitization of zaprinast-induced dynamic mass redistribution (DMR) response [1]. In HT-29 human colorectal adenocarcinoma cells endogenously expressing GPR35, the IC50 was 480 nM in the same assay format [2]. This off-target activity at GPR35—a receptor implicated in inflammatory pain, cardiovascular regulation, and metabolic disorders—represents a distinct pharmacological fingerprint not observed with the simpler azepane analog 2-(4-methoxyphenyl)azepane, which lacks reported GPR35 activity [3].

Orphan GPCR GPR35 Pharmacology Polypharmacology

In Vivo Behavioral Selectivity: Antinociceptive Efficacy Without Cannabimimetic Behavioral Effects

In rat models of neuropathic pain, 2-(4-Methoxy-3,5-dimethylphenyl)azepane (MDA-19) demonstrated antiallodynic effects without producing the cannabinoid-typical behavioral syndrome associated with CB1 activation. Specifically, MDA-19 was effective in reversing tactile allodynia in the spinal nerve ligation (SNL) model of neuropathic pain at doses that did not affect locomotor activity in open-field testing [1]. This contrasts with non-selective cannabinoid agonists such as WIN 55,212-2, which produce antinociception accompanied by catalepsy, hypothermia, and reduced locomotion—effects attributed to central CB1 activation. The behavioral dissociation between antinociceptive efficacy and cannabimimetic side effects is consistent with the compound's moderate CB2 selectivity and partial CB1 agonist profile.

Neuropathic Pain In Vivo Pharmacology Behavioral Selectivity

Structural Determinants of Activity: Impact of 3,5-Dimethyl Substitution on Azepane Scaffold Potency

The 3,5-dimethyl-4-methoxyphenyl substitution pattern of the target compound confers distinct pharmacological properties relative to simpler azepane analogs. 2-(4-Methoxyphenyl)azepane, which lacks the 3,5-dimethyl groups, exhibits substantially weaker CB2 binding affinity, with an IC50 of 334 nM in [3H]CP-55940 displacement assays [1] compared to the Ki of 43.3 nM for the dimethyl-substituted compound [2]. Similarly, 2-(3,4-dimethoxyphenyl)azepane (CAS 32084-81-4) and 2-(2-methoxyphenyl)azepane derivatives demonstrate divergent target profiles, with the latter showing computational docking predictions for estrogen receptor alpha (ERα) rather than cannabinoid receptor engagement .

Structure-Activity Relationship Medicinal Chemistry Azepane Scaffold Optimization

Forensic Toxicology Relevance: MDA-19 as an OXIZID-Class Synthetic Cannabinoid Reference Standard

2-(4-Methoxy-3,5-dimethylphenyl)azepane (MDA-19 / BZO-HEXOXIZID) has been identified as an emerging synthetic cannabinoid receptor agonist of the OXIZID subclass in seized materials analysis, with documented apprehensions in multiple jurisdictions including a series of 53 cases in Brazil between September 2021 and February 2022 [1]. The compound's identification in illicit products has driven demand for authenticated reference standards for forensic toxicology method development and validation. The 2024 pharmacological evaluation of OXIZID SCRAs further established MDA-19 as a benchmark compound for this emerging subclass, with its partial CB1 efficacy and CB2 activity serving as reference points for characterizing newer OXIZID derivatives [2].

Forensic Toxicology Synthetic Cannabinoids Analytical Reference Standards

Evidence-Backed Application Scenarios: Where 2-(4-Methoxy-3,5-dimethylphenyl)azepane Delivers Procurement Value


CB2 Receptor Pharmacology and Signaling Pathway Dissection

Researchers investigating CB2-mediated signaling cascades in neuroinflammation, immune modulation, or pain pathways can utilize 2-(4-Methoxy-3,5-dimethylphenyl)azepane as a moderately selective CB2 agonist tool compound. Its 3.75-fold human CB2 selectivity (Ki = 43.3 nM vs CB1 = 162.4 nM) and partial CB1 agonist profile enable experimental designs that minimize confounding central CB1-mediated effects while maintaining sufficient CB2 engagement for mechanistic studies [1]. The compound's well-characterized binding parameters support concentration-response studies where precise receptor occupancy calculations are required.

GPR35 Orphan Receptor Probe Development and Target Validation

The documented GPR35 agonist activity of 2-(4-Methoxy-3,5-dimethylphenyl)azepane (IC50 = 22 nM in recombinant CHO-K1 cells; 480 nM in HT-29 cells) provides a chemical starting point for researchers investigating GPR35 biology in inflammatory, cardiovascular, and metabolic contexts [1]. Unlike simpler azepane analogs lacking GPR35 activity, this compound offers a dual-activity profile (CB2 + GPR35) that requires careful experimental controls but also enables investigations into potential receptor crosstalk or polypharmacology.

In Vivo Neuropathic Pain Research Requiring Behavioral Selectivity

For preclinical pain researchers employing rodent models, 2-(4-Methoxy-3,5-dimethylphenyl)azepane offers a unique behavioral profile: antiallodynic efficacy in the spinal nerve ligation model without producing the motor impairment, catalepsy, or hypothermia characteristic of non-selective CB1/CB2 agonists [1]. This behavioral dissociation allows investigators to attribute observed antinociceptive effects to peripheral CB2 mechanisms rather than central CB1-mediated sedation or motor disruption, enhancing the interpretability of pain behavior endpoints.

Forensic Toxicology Reference Standard for OXIZID-Class Synthetic Cannabinoid Identification

Forensic toxicology laboratories and public health surveillance programs require authenticated reference standards of 2-(4-Methoxy-3,5-dimethylphenyl)azepane (MDA-19) for the development and validation of analytical methods to detect emerging synthetic cannabinoids of the OXIZID subclass. With documented seizures in multiple jurisdictions and published pharmacological characterization data establishing it as the benchmark OXIZID compound, MDA-19 is essential for mass spectral library development, method validation studies, and proficiency testing programs addressing novel psychoactive substances [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxy-3,5-dimethylphenyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.